

A Technical Guide to Ethynylcyclopentane: Synthesis, Reactions, and Applications in Drug Discovery

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Compound of Interest

Compound Name: Cyclopentylacetylene

Cat. No.: B7770645

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Abstract

Ethynylcyclopentane, with the IUPAC name **cyclopentylacetylene**, is a versatile terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Its unique structural motif, combining a five-membered carbocyclic ring with a reactive ethynyl group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, synthesis, and key reactions of ethynylcyclopentane. Detailed experimental protocols for its preparation and its application in Sonogashira coupling and cycloaddition reactions are presented. Furthermore, this document highlights the role of ethynylcyclopentane as a crucial intermediate in the development of pharmaceutical agents, with a particular focus on its use in the synthesis of analogs of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.

Nomenclature and Physicochemical Properties

The compound is systematically named by IUPAC as ethynylcyclopentane.^{[1][2][3][4][5][6]} The common name, **cyclopentylacetylene**, is also widely used in the literature.^{[1][2][6]}

A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	930-51-8	[1][2]
Molecular Formula	C ₇ H ₁₀	[1][2]
Molecular Weight	94.16 g/mol	[2]
Appearance	Clear yellow liquid	[7][8]
Density	0.812 g/mL at 25 °C	[7][9]
Boiling Point	107-109 °C	[7]
Refractive Index (n _{20/D})	1.432	[7][9]
Flash Point	1 °C (34 °F)	[9]
SMILES	C#CC1CCCC1	[1][2]
InChIKey	TXVJSWLZYQMWPC-UHFFFAOYSA-N	[1][2]

Synthesis of Ethynylcyclopentane

Ethynylcyclopentane can be synthesized through several established methods in organic chemistry. The two primary routes involve the dehydrohalogenation of a suitable dihalide and the reaction of a cyclopentyl Grignard reagent with acetylene.

Synthesis via Double Dehydrohalogenation

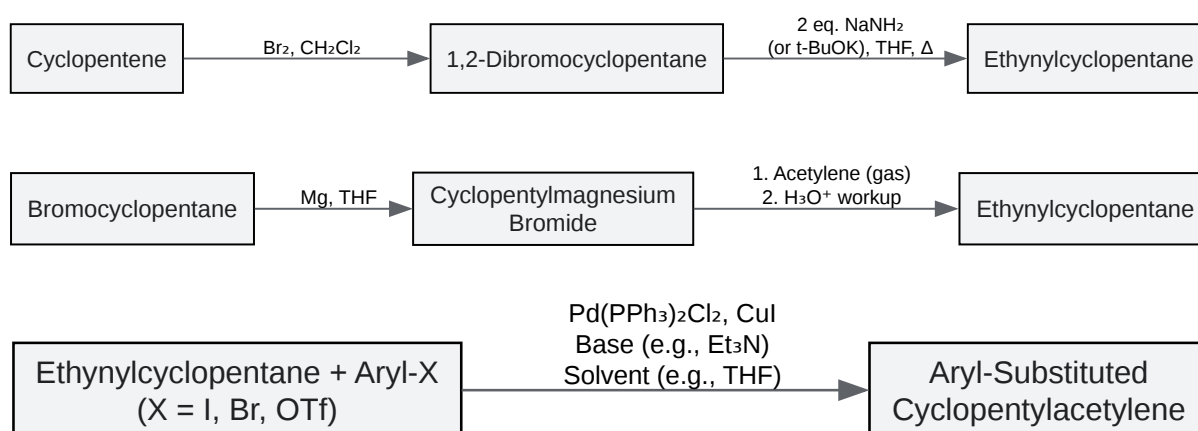
This method involves the elimination of two molecules of hydrogen halide from a vicinal or geminal dihalocyclopentane using a strong base.[10][11][12][13][14] A typical protocol is outlined below.

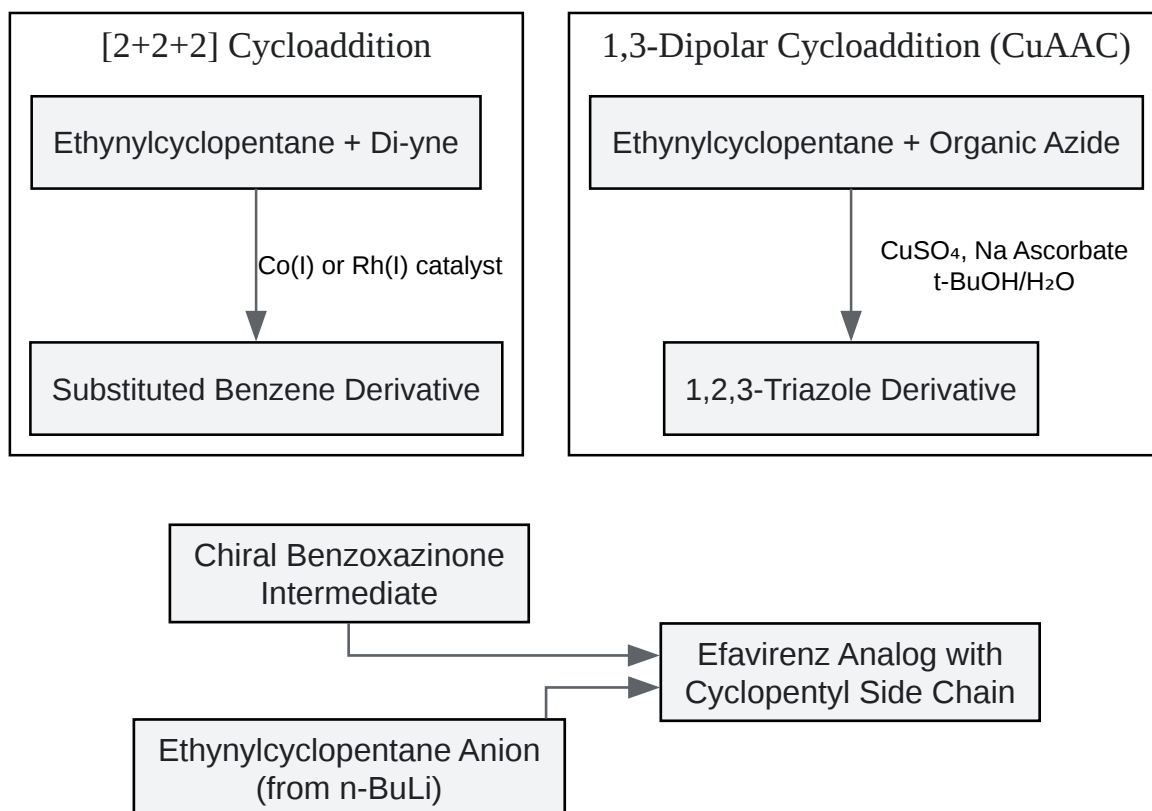
Experimental Protocol: Synthesis of Ethynylcyclopentane via Double Dehydrohalogenation

- **Halogenation of Cyclopentene:** To a solution of cyclopentene in an inert solvent (e.g., dichloromethane), add an equimolar amount of bromine (Br₂) dropwise at 0 °C. Stir the reaction mixture until the bromine color disappears, indicating the formation of 1,2-dibromocyclopentane. After the reaction is complete, wash the organic layer with aqueous

sodium thiosulfate solution, followed by brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude vicinal dihalide.

- **Double Dehydrohalogenation:** In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve the crude 1,2-dibromocyclopentane in a suitable solvent like tetrahydrofuran (THF). Add at least two equivalents of a strong base, such as sodium amide (NaNH_2) or potassium tert-butoxide ($t\text{-BuOK}$), portion-wise at a temperature that maintains a gentle reflux. Heat the reaction mixture for several hours to ensure complete elimination.
- **Work-up and Purification:** After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by fractional distillation to yield pure ethynylcyclopentane.





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References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. DSpace [kb.osu.edu]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. "VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPL" by Elizabeth S. Bautista [firescholars.seu.edu]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
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